molecular formula C11H9NO3 B1298242 4-Hydroxy-2-methylquinoline-8-carboxylic acid CAS No. 384364-07-2

4-Hydroxy-2-methylquinoline-8-carboxylic acid

Cat. No.: B1298242
CAS No.: 384364-07-2
M. Wt: 203.19 g/mol
InChI Key: XLMDCSSVRUUIGW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the eighth position of the quinoline ring. It is known for its diverse biological and pharmaceutical activities, making it a valuable compound in drug research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylquinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylquinoline with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and controlled reaction times to ensure optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using efficient and cost-effective methods. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and yield of the final product. The industrial production process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

4-Hydroxy-2-methylquinoline-8-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Hydroxy-2-methylquinoline-8-carboxylic acid can be compared with other similar compounds, such as:

    4-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, resulting in different chemical and biological properties.

    2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, leading to different reactivity and applications.

    8-Hydroxyquinoline: Lacks the methyl group, affecting its binding properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-4-oxo-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-5-9(13)7-3-2-4-8(11(14)15)10(7)12-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMDCSSVRUUIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358621
Record name 4-Hydroxy-2-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384364-07-2
Record name 4-Hydroxy-2-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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